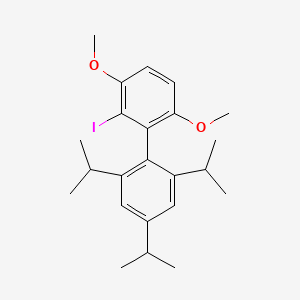

2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-iodo-1,4-dimethoxy-3-[2,4,6-tri(propan-2-yl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31IO2/c1-13(2)16-11-17(14(3)4)21(18(12-16)15(5)6)22-19(25-7)9-10-20(26-8)23(22)24/h9-15H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUYGKSUFMSHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2I)OC)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90728145 | |

| Record name | 2-Iodo-3,6-dimethoxy-2',4',6'-tri(propan-2-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070663-76-1 | |

| Record name | 2-Iodo-3,6-dimethoxy-2',4',6'-tri(propan-2-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90728145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-IODO-2',4',6'-TRIISOPROPYL-3,6-DIMETHOXYBIPHENYL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl: A Key Precursor in Advanced Catalysis

Abstract

This technical guide provides an in-depth analysis of 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl, a sterically demanding biaryl iodide that serves as a critical intermediate in synthetic organic chemistry. The unique structural architecture of this compound, characterized by bulky triisopropyl and electron-donating methoxy groups, makes it an essential building block for a class of highly effective phosphine ligands. This document details its physicochemical properties, provides insights into its synthesis through analogous and established methodologies, discusses its primary application as a precursor to the renowned BrettPhos ligand, and outlines essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in drug development and materials science who utilize cross-coupling catalysis and require a deeper understanding of the foundational components that enable these powerful transformations.

Introduction: The Significance of Steric Hindrance

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as one of the most powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.[1] The efficacy of these reactions is profoundly dependent on the design of the ancillary ligand bound to the palladium center. Sterically hindered biaryl phosphine ligands have emerged as a particularly effective class, capable of promoting challenging coupling reactions with high efficiency and selectivity.[2]

This compound (CAS 1070663-76-1) is a cornerstone intermediate for the synthesis of such advanced ligands. Its defining feature is the highly congested ortho-substituted biaryl backbone, which, once incorporated into a phosphine ligand, creates a bulky, electron-rich environment around the metal center. This steric bulk is not a flaw; it is a design feature that facilitates the crucial reductive elimination step in the catalytic cycle, particularly for forming challenging bonds involving unreactive substrates.[3] This guide illuminates the properties and synthesis of this key precursor, providing the foundational knowledge necessary for its effective utilization in the synthesis of next-generation catalysts.

Physicochemical and Safety Data

A comprehensive understanding of a compound's properties is paramount for its successful application and safe handling in a laboratory setting. The key data for this compound are summarized below.

Properties Overview

| Property | Value | Source |

| CAS Number | 1070663-76-1 | [4] |

| Molecular Formula | C₂₃H₃₁IO₂ | [4] |

| Molecular Weight | 466.4 g/mol | [4] |

| IUPAC Name | 2-iodo-1,4-dimethoxy-3-[2,4,6-tri(propan-2-yl)phenyl]benzene | [4] |

| Melting Point | 189-191 °C | [5] |

| Appearance | White crystalline solid (typical) | [6] |

| Solubility | Soluble in organic solvents like THF, toluene, and dichloromethane. | Inferred from synthetic protocols |

Safety and Hazard Information

This compound is classified as an irritant and is hazardous to the aquatic environment. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. Work should be conducted in a well-ventilated fume hood.

| Hazard Statement | Description |

| H315 | Causes skin irritation.[4] |

| H319 | Causes serious eye irritation.[4] |

| H335 | May cause respiratory irritation.[4] |

| H410 | Very toxic to aquatic life with long lasting effects.[4] |

Synthesis of the Biaryl Core: A Mechanistic Perspective

The choice of a benzyne-based route is causal and deliberate. Traditional cross-coupling methods, like Suzuki or Negishi reactions, can be challenging for creating such sterically hindered tetra-ortho-substituted biaryls due to the difficulty of bringing two bulky coupling partners together.[8] The benzyne intermediate, being highly reactive and planar, offers a different geometric approach to forming the critical C-C bond.

Representative Synthetic Protocol (for Bromo-Analogue)

The following protocol is adapted from the published synthesis of the bromo-analogue and serves as an authoritative guide to the underlying chemistry.[7]

Step 1: Grignard Reagent Formation.

-

An oven-dried flask equipped with a magnetic stir bar and reflux condenser is charged with magnesium turnings.

-

The apparatus is purged with argon, and anhydrous THF is added, followed by 2,4,6-triisopropylbromobenzene. The mixture is heated to initiate the formation of the Grignard reagent (2,4,6-triisopropylphenylmagnesium bromide).

Step 2: Benzyne Generation and Trapping.

-

In a separate argon-flushed, oven-dried flask, anhydrous THF is cooled.

-

1,4-dimethoxy-2-fluorobenzene is added, followed by the dropwise addition of n-butyllithium (n-BuLi). The n-BuLi acts as a strong base to deprotonate the position ortho to the fluorine, which subsequently eliminates lithium fluoride to generate the highly reactive 1,4-dimethoxybenzyne intermediate.

-

The previously prepared Grignard reagent solution is then transferred via cannula into the benzyne-containing flask. The bulky nucleophilic Grignard reagent attacks the benzyne, forming a new C-C bond and generating a biaryl-lithium intermediate.

Step 3: Halogenation.

-

The reaction mixture is cooled, and a solution of bromine (or iodine for the target compound) in an appropriate solvent is added to quench the biaryl-lithium intermediate. This step introduces the halogen at the 2-position of the dimethoxy-substituted ring.

-

The reaction is worked up using standard aqueous procedures, and the crude product is purified by crystallization to yield the pure biaryl halide.

Caption: Workflow for the synthesis of the sterically hindered biaryl halide core.

Spectroscopic Characterization (of Bromo-Analogue)

Confirmation of the structure is achieved through standard spectroscopic methods. The data for the bromo-analogue provides an excellent reference point for what to expect for the iodo-compound.[7]

-

¹H NMR (400 MHz, CDCl₃): The spectrum is characterized by two singlets for the aromatic protons on the triisopropylphenyl ring (~7.05 ppm) and two doublets for the protons on the dimethoxy-substituted ring (~6.87 ppm). The methoxy groups appear as distinct singlets (~3.91 and 3.66 ppm). The isopropyl protons show a characteristic septet for the CH and doublets for the methyl groups.

-

¹³C NMR (100 MHz, CDCl₃): The spectrum shows the expected number of aromatic and aliphatic carbons. Key signals include those for the carbon atoms bearing the methoxy groups (~152.5, 150.2 ppm) and the carbon bearing the bromine atom (~116.0 ppm).

Core Application: Synthesis of BrettPhos

The primary and most significant application of this compound is its role as the direct precursor to BrettPhos, a highly effective and commercially important dialkylbiaryl phosphine ligand.[6][9] BrettPhos and similar ligands are prized for their ability to catalyze a wide array of challenging cross-coupling reactions, including C-N bond formation (Buchwald-Hartwig amination) and C-F bond formation.[1][10]

Transformation to BrettPhos

The conversion of the iodo-biphenyl precursor to the final phosphine ligand is a direct and efficient process, typically involving a lithium-halogen exchange followed by reaction with an electrophilic phosphorus source.

Step-by-Step Methodology:

-

The starting material, this compound, is dissolved in an anhydrous etheral solvent such as THF under an inert atmosphere (argon or nitrogen).

-

The solution is cooled to a low temperature (e.g., -78 °C).

-

An organolithium reagent, typically n-butyllithium, is added dropwise. This performs a lithium-iodine exchange, replacing the iodine atom with lithium to form a highly nucleophilic aryllithium species.

-

After a brief stirring period, an electrophilic phosphine source, dicyclohexylphosphinous chloride (Cy₂PCl), is added to the reaction mixture.

-

The aryllithium attacks the phosphorus center, displacing the chloride and forming the desired P-C bond.

-

The reaction is slowly warmed to room temperature and then quenched. After an extractive workup and purification (e.g., chromatography or crystallization), BrettPhos is isolated as a solid.

Caption: Synthetic conversion of the iodo-biphenyl precursor to BrettPhos.

Conclusion

This compound is more than a mere chemical intermediate; it is an enabling molecule. Its synthesis, while requiring careful execution due to the generation of reactive intermediates, provides access to a molecular scaffold that is fundamental to the performance of some of the most powerful catalysts in the synthetic chemist's toolbox. Understanding the synthesis and application of this precursor is essential for any researcher aiming to leverage the full potential of modern cross-coupling chemistry for the efficient construction of complex molecules, from pharmaceuticals to advanced materials.

References

- Wolf, C., & Xu, H. (2008). Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards. J. Org. Chem., 73, 162-167.

- Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett.

- Navarro, O., Kelly, R. A., & Nolan, S. P. (2003).

-

PubChem. (n.d.). 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxybiphenyl. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

- Hoshiya, N., & Buchwald, S. L. (2012). An Improved Synthesis of BrettPhos and RockPhos-Type Biarylphosphine Ligands.

- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Catalysts for Suzuki Coupling Reactions. J. Am. Chem. Soc., 121, 9550-9561.

- Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions. J. Am. Chem. Soc., 130(41), 13552–13554.

-

Hoshiya, N., & Buchwald, S. L. (2012). An Improved Synthesis of BrettPhos- and RockPhos-Type Biarylphosphine Ligands. PMC. Retrieved from [Link]

-

ResearchGate. (2012). An Improved Synthesis of BrettPhos- and RockPhos-Type Biarylphosphine Ligands. Retrieved from [Link]

-

PubChem. (n.d.). 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxybiphenyl. Retrieved from [Link]

-

Latintos. (2011). BrettPhos, an organic compound and ligand named after Brett Fors of MIT's Buchwald Lab. Retrieved from [Link]

-

Chemsrc. (n.d.). BrettPhos | CAS#:1070663-78-3. Retrieved from [Link]

- Fors, B. P., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2, 57.

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Fors, B. P., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science (RSC Publishing). Retrieved from [Link]

Sources

- 1. Latintos: BrettPhos, an organic compound and ligand named after Brett Fors of MIT's Buchwald Lab [golatintos.blogspot.com]

- 2. researchgate.net [researchgate.net]

- 3. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 4. 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxybiphenyl | C23H31IO2 | CID 57857501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An Improved Synthesis of BrettPhos and RockPhos-Type Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BrettPhos | CAS#:1070663-78-3 | Chemsrc [chemsrc.com]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1070663-78-3 Cas No. | BrettPhos | Apollo [store.apolloscientific.co.uk]

- 10. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]

synthesis and characterization of 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl

Abstract

This technical guide provides a comprehensive overview of the (CAS No. 1070663-76-1). This sterically hindered biaryl is a critical precursor in the synthesis of advanced phosphine ligands, such as BrettPhos, which are instrumental in modern palladium-catalyzed cross-coupling reactions. This document details a robust synthetic strategy centered on a Suzuki-Miyaura coupling, offers step-by-step experimental protocols, and outlines a full suite of characterization techniques to validate the structure and purity of the target compound. The content is tailored for researchers and professionals in organic synthesis, medicinal chemistry, and materials science, emphasizing the rationale behind methodological choices to ensure scientific rigor and reproducibility.

Introduction: The Significance of Sterically Hindered Biaryl Scaffolds

The biaryl motif is a cornerstone in pharmaceuticals, agrochemicals, and advanced materials. In the realm of catalysis, biaryl scaffolds form the backbone of a privileged class of phosphine ligands that have revolutionized cross-coupling chemistry. The seminal work of researchers like Stephen L. Buchwald has led to the development of dialkylbiaryl phosphine ligands that exhibit exceptional activity in challenging transformations, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions.

The efficacy of these ligands is derived from their unique steric and electronic properties. Bulky substituents, such as the triisopropylphenyl group, create a sterically demanding environment around the palladium center. This bulk is crucial for promoting the reductive elimination step, which is often the rate-limiting step in cross-coupling cycles, especially when forming sterically congested products.

The target molecule of this guide, this compound, is not an end-product but a pivotal synthetic intermediate. Its true value lies in the strategic placement of the iodo group, which serves as a synthetic handle for introducing a phosphine moiety via lithiation and subsequent reaction with a chlorophosphine. This conversion yields highly effective ligands like BrettPhos, renowned for their ability to facilitate difficult cross-coupling reactions. This guide provides the foundational knowledge for accessing this key precursor with high purity and yield.

Synthetic Strategy: A Retrosynthetic Approach

A logical retrosynthetic analysis of the target molecule points towards a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach is the most convergent and reliable method for constructing sterically hindered biaryl C-C bonds.

The key disconnection is made at the bond between the two phenyl rings, leading to two readily accessible precursors:

-

Aryl Halide Partner: 2-Bromo-1,4-dimethoxybenzene (or the corresponding iodo- or triflate derivative). The bromo derivative is often chosen for its balance of reactivity and cost-effectiveness.

-

Organoboron Partner: 2,4,6-Triisopropylphenylboronic acid.

This strategy is advantageous as it allows for the late-stage coupling of two complex fragments, maximizing convergence and simplifying purification.

Detailed Synthesis Protocols

The synthesis is presented as a two-stage process: the preparation of the requisite precursors followed by the critical Suzuki-Miyaura coupling reaction.

Stage 1: Preparation of Key Precursors

A. Synthesis of 2-Bromo-1,4-dimethoxybenzene

The methoxy groups in 1,4-dimethoxybenzene are activating and ortho-, para- directing. Since the para positions are blocked, bromination occurs at one of the ortho positions.

-

Protocol:

-

To a solution of 1,4-dimethoxybenzene (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or acetic acid, cool the mixture to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (1.05 equiv.) portion-wise, ensuring the temperature remains below 5 °C.

-

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-bromo-1,4-dimethoxybenzene as a white solid.

-

B. 2,4,6-Triisopropylphenylboronic Acid

This reagent is commercially available from multiple suppliers. Should a laboratory synthesis be required, it can be prepared from 1-bromo-2,4,6-triisopropylbenzene via lithium-halogen exchange followed by quenching with a trialkyl borate (e.g., trimethyl borate) and subsequent acidic workup.

Stage 2: Suzuki-Miyaura Cross-Coupling

This step is the core of the synthesis, where the sterically demanding biaryl bond is formed. The choice of catalyst, ligand, and base is critical for success. A catalyst system known for its efficacy in coupling hindered substrates is required.

A. Synthesis of 2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl

Caption: Workflow for the synthesis of the biphenyl intermediate.

-

Rationale for Reagent Selection:

-

Catalyst: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand is ideal. The ligand is critical; a biaryl phosphine ligand such as SPhos or XPhos is recommended to facilitate the challenging coupling between two sterically hindered fragments.

-

Base: A moderately strong base is required to facilitate the transmetalation step. Potassium phosphate (K₃PO₄) is an excellent choice as it is effective and generally does not cause base-sensitive functional group degradation.

-

Solvent: A high-boiling point aprotic solvent like toluene or 1,4-dioxane is typically used to ensure the reaction proceeds at an adequate rate.

-

-

Protocol:

-

In an oven-dried Schlenk flask, combine 2-bromo-1,4-dimethoxybenzene (1.0 equiv.), 2,4,6-triisopropylphenylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).

-

Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) to the flask.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add degassed toluene via syringe and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the biphenyl product.

-

Stage 3: Ortho-Iodination

The final step is the selective iodination at the ortho-position of the dimethoxy-substituted ring. This position is activated by the adjacent methoxy groups and is sterically accessible.

Caption: Final electrophilic iodination to yield the target molecule.

-

Protocol:

-

Dissolve the biphenyl intermediate (1.0 equiv.) in a suitable solvent like DCM.

-

Cool the solution to 0 °C.

-

Add an electrophilic iodine source. A common and effective reagent is N-Iodosuccinimide (NIS) (1.1 equiv.). The use of elemental iodine with an oxidant is an alternative method.

-

Stir the reaction at 0 °C to room temperature, monitoring by TLC.

-

Upon completion, quench with aqueous sodium thiosulfate solution.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography or recrystallization to obtain the final product, this compound.

-

Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₁IO₂ | |

| Molecular Weight | 466.4 g/mol | |

| Monoisotopic Mass | 466.13688 Da | |

| Appearance | Expected to be a white to off-white solid | General Observation |

| CAS Number | 1070663-76-1 |

Spectroscopic Data

A. ¹H NMR Spectroscopy

The proton NMR spectrum is the primary tool for structural verification. The expected signals for the molecule (in CDCl₃, 400 MHz) are predicted based on analogous structures and chemical shift principles.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.10 | s | 2H | Ar-H (triisopropylphenyl) | The two aromatic protons on the sterically hindered ring are equivalent. |

| ~6.95 | d, J ≈ 8.8 Hz | 1H | Ar-H (dimethoxyphenyl) | Aromatic proton ortho to a methoxy group and meta to the iodo group. |

| ~6.85 | d, J ≈ 8.8 Hz | 1H | Ar-H (dimethoxyphenyl) | Aromatic proton meta to a methoxy group and ortho to the iodo group. |

| ~3.80 | s | 3H | -OCH ₃ | Methoxy group protons. |

| ~3.75 | s | 3H | -OCH ₃ | Second, chemically distinct methoxy group protons. |

| ~2.90 | sept, J ≈ 6.8 Hz | 1H | -CH (CH₃)₂ (para) | Methine proton of the para-isopropyl group. |

| ~2.60 | sept, J ≈ 6.8 Hz | 2H | -CH (CH₃)₂ (ortho) | Methine protons of the two equivalent ortho-isopropyl groups. |

| ~1.25 | d, J ≈ 6.8 Hz | 6H | -CH(C H₃)₂ (para) | Methyl protons of the para-isopropyl group. |

| ~1.10 | d, J ≈ 6.8 Hz | 12H | -CH(C H₃)₂ (ortho) | Methyl protons of the two ortho-isopropyl groups. |

B. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides confirmation of the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| 150-160 | Ar-C -O |

| 145-150 | Ar-C -iPr |

| 125-140 | Ar-C (quaternary, C-C) |

| 120-125 | Ar-C -H (triisopropylphenyl) |

| 110-115 | Ar-C -H (dimethoxyphenyl) |

| 90-100 | Ar-C -I |

| 55-60 | -OC H₃ |

| 30-35 | -C H(CH₃)₂ |

| 20-25 | -CH(C H₃)₂ |

C. Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.

-

Expected HRMS (ESI+): Calculated for C₂₃H₃₂IO₂ [M+H]⁺: 467.1441; Found: 467.14XX. The observation of the molecular ion peak with the correct isotopic pattern for iodine and its accurate mass measurement provides definitive confirmation of the compound's identity.

Conclusion

This guide outlines a reliable and well-documented pathway for the . The presented Suzuki-Miyaura coupling strategy, followed by a regioselective iodination, is a robust method for accessing this valuable synthetic intermediate. The detailed protocols and characterization data serve as a practical resource for researchers, enabling the production of high-purity material essential for the subsequent synthesis of advanced, sterically demanding phosphine ligands. Such ligands are critical tools that continue to push the boundaries of what is possible in modern catalytic science.

References

-

PubChem. (n.d.). 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxybiphenyl. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Mechanistic Studies. Journal of the American Chemical Society, 127(13), 4685–4696. Available at: [Link]

A Senior Application Scientist's Guide to the Solubility of 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of the sterically hindered biaryl compound, 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl. Recognizing the scarcity of published empirical data for this specific molecule, this document emphasizes predictive principles based on molecular structure and provides a robust, field-proven experimental protocol for researchers to generate reliable solubility data. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and fine chemical industries who require a deep, practical understanding of solubility for process development, reaction optimization, purification, and formulation.

Introduction: The Challenge of Complex Molecules

This compound is a complex organic molecule characteristic of modern synthetic intermediates and active pharmaceutical ingredient (API) precursors. Its highly substituted, sterically congested structure presents significant challenges for predicting its behavior in solution. Understanding its solubility is not a trivial academic exercise; it is a critical parameter that dictates the feasibility of its use in:

-

Reaction Chemistry: Solvent selection directly impacts reaction rates, yield, and impurity profiles.

-

Crystallization & Purification: Knowledge of solubility curves in various anti-solvents is essential for developing efficient crystallization protocols.

-

Formulation: For drug development applications, solubility is a primary determinant of bioavailability and the choice of delivery vehicle.[1]

Given the absence of readily available public data, this guide empowers the practicing scientist to move from speculation to empirical certainty.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The foundational principle "like dissolves like" provides a strong qualitative framework for predicting solubility.[2] An analysis of the key structural motifs of the target molecule allows for a reasoned hypothesis of its behavior in various solvent classes.

Molecular Structure Deconstruction

The molecule's solubility characteristics are a composite of its distinct functional domains:

-

Nonpolar Core: The biphenyl backbone and, most significantly, the three bulky isopropyl groups create a large, lipophilic (oil-loving) surface area. This steric shielding is a dominant feature.

-

Polar/Polarizable Groups: The two methoxy groups (-OCH₃) introduce polar C-O bonds and can act as hydrogen bond acceptors. The iodo-substituent (-I) is large and highly polarizable, contributing to van der Waals and dipole-dipole interactions.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

// Central Node M [label="Target Molecule", pos="0,0!", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Structural Features N1 [label="Large Nonpolar Surface\n(Triisopropyl & Biphenyl Core)", pos="-3,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N2 [label="Polar Groups\n(Dimethoxy)", pos="3,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N3 [label="Polarizable Group\n(Iodo)", pos="0,-2.5!", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges M -- N1 [label="Dominant Feature"]; M -- N2 [label="Enables Dipole Interactions"]; M -- N3 [label="Contributes to van der Waals forces"]; } dot Caption: Key molecular features influencing solubility.

Predicted Solubility Behavior

Based on this structural analysis, we can predict the following solubility hierarchy:

-

High Solubility: Expected in nonpolar aromatic solvents (e.g., Toluene, Xylenes) and chlorinated solvents (e.g., Dichloromethane, Chloroform). The large nonpolar surface of the solute will interact favorably with these solvents.

-

Moderate Solubility: Likely in polar aprotic solvents like Tetrahydrofuran (THF), Ethyl Acetate, and Acetone. These solvents can interact with the methoxy and iodo groups, but the significant steric hindrance from the isopropyl groups may prevent optimal solvent-solute packing.

-

Low to Negligible Solubility: Expected in polar protic solvents (e.g., Methanol, Ethanol, Water). The molecule cannot act as a hydrogen bond donor, and its large lipophilic character will dominate, leading to poor solvation by a hydrogen-bonding network.

Advanced Prediction: Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) framework is an invaluable tool.[3][4] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4][5] The principle remains "like dissolves like," where solubility is highest when the HSP values of the solute and solvent are close to one another in 3D "Hansen space."[4]

While the specific HSP values for this molecule are not published, they can be determined experimentally. This involves testing the solubility in a standardized set of solvents with known HSPs and using software to calculate the solute's HSP sphere.[5] For drug development, HSP is widely used to guide solvent selection, screen for co-crystals, and optimize lipid-based delivery systems.[3]

Gold Standard Protocol: Isothermal Equilibrium Solubility Determination

To obtain definitive, thermodynamically valid solubility data, the isothermal "shake-flask" method is the gold standard.[6] This method ensures that the solution has reached equilibrium, providing a true measure of saturation solubility at a given temperature.[1][7] Poor solubility can negatively impact data from other in vitro assays and hinder oral bioavailability.[1]

Rationale for Method Selection

The isothermal equilibrium method is chosen for its accuracy and reliability. It directly measures the point at which a solution is saturated with the solute, avoiding the potential inaccuracies of kinetic or predictive methods which can be misleading, especially for complex molecules.[1][8] The protocol must be followed rigorously to ensure the system truly reaches equilibrium, which can be verified by taking measurements at multiple time points (e.g., 24 and 48 hours) and observing no significant change.[6]

Step-by-Step Experimental Workflow

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature (e.g., 25 °C).

Materials:

-

Target Compound (Solid, verified purity)

-

Selected Solvents (HPLC grade or equivalent)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument.

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately add a known volume of the chosen solvent to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Agitate for a minimum of 24 hours. This step is critical to allow the system to reach thermodynamic equilibrium.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a small aliquot of the supernatant (the clear liquid phase).

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any microscopic, undissolved particles that would artificially inflate the measured concentration.

-

Dilution: Accurately perform a serial dilution of the filtered sample with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV method (or another suitable technique) to determine the precise concentration of the compound.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Data Presentation and Interpretation

For systematic study, solubility should be determined across a range of solvents representing different classes. The results should be compiled into a clear, comparative table.

Table 1: Experimental Solubility Data Log for this compound

| Solvent Class | Solvent | Polarity Index | Experimental Solubility at 25°C (mg/mL) | Observations |

| Nonpolar | Toluene | 2.4 | User to determine | e.g., Clear solution |

| Hexane | 0.1 | User to determine | e.g., Insoluble | |

| Chlorinated | Dichloromethane | 3.1 | User to determine | e.g., Readily dissolves |

| Polar Aprotic | Tetrahydrofuran (THF) | 4.0 | User to determine | e.g., Soluble with warming |

| Ethyl Acetate | 4.4 | User to determine | e.g., Moderately soluble | |

| Acetonitrile | 5.8 | User to determine | e.g., Sparingly soluble | |

| Polar Protic | Isopropanol | 4.3 | User to determine | e.g., Poorly soluble |

| Ethanol | 5.2 | User to determine | e.g., Very low solubility | |

| Methanol | 6.6 | User to determine | e.g., Practically insoluble |

Conclusion

While direct solubility data for this compound is not publicly cataloged, a robust scientific approach combining theoretical prediction and rigorous experimental measurement can provide the necessary insights for its effective application. By understanding the interplay of its bulky nonpolar groups and its smaller polar functionalities, researchers can make informed decisions on solvent selection. The provided isothermal equilibrium protocol serves as a self-validating, authoritative method to generate the precise data required for process development, optimization, and formulation in a scientific setting.

References

-

West, A. (n.d.). Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services. Retrieved from [Link]

-

Hancock, B. C., & Shalaev, E. Y. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. ResearchGate. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Various Authors. (2024, May 28). How to determine the solubility of a substance in an organic solvent? ResearchGate. Retrieved from [Link]

-

Van Loon Chemical Innovations. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

-

Al-Obaidi, H. (2022). Hansen Solubility Parameters as a Predictive Tool for the Development of Oral Polymeric Nanoparticle Delivery Systems. UCL Discovery. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Singh, S., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed. Retrieved from [Link]

-

Li, G., & Liu, Y. (2024). Experimental set-up for phase equilibrium solubility determination by isothermal method. ResearchGate. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

Shirazian, S., et al. (2025). Prediction of small-molecule pharmaceuticals solubility parameters using a thermodynamic SAFT-based equation of state. PubMed. Retrieved from [Link]

-

Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-903. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. chem.ws [chem.ws]

- 3. researchgate.net [researchgate.net]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. Hansen Solubility Parameters (HSP) - Van Loon Chemical Innovations [vlci.biz]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

stability and storage conditions for 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl

An In-Depth Technical Guide to the Stability and Storage of 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a sterically hindered biaryl compound with significant applications in organic synthesis.[1][2] Its utility as a key intermediate, particularly in the formation of complex molecular architectures through cross-coupling reactions, makes a thorough understanding of its stability and handling paramount for reproducible and successful research outcomes.[3][4][5][6] This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling.

The molecular structure is characterized by a biphenyl core with bulky triisopropyl groups and an iodine atom at the ortho positions, which dictates its unique chemical and physical properties.[2][7]

Molecular Structure and Inherent Stability Factors

The stability of this compound is intrinsically linked to its complex three-dimensional structure. Several key features contribute to its overall chemical robustness and potential degradation pathways.

Steric Hindrance

The presence of bulky triisopropyl groups at the 2', 4', and 6' positions, along with the iodine atom at the 2-position, creates significant steric hindrance around the C-C single bond connecting the two phenyl rings.[7] This steric crowding forces the biphenyl system into a twisted, non-planar conformation to minimize repulsive forces.[7][8] This restricted rotation about the aryl-aryl bond lends a degree of kinetic stability to the molecule.[9][10]

Diagram: Steric Hindrance in this compound

Caption: Steric clash between ortho substituents leading to a twisted conformation.

The Carbon-Iodine Bond

The carbon-iodine (C-I) bond is the most reactive site in the molecule and a primary determinant of its stability. Aryl iodides are known to be susceptible to degradation under certain conditions.[11]

-

Nucleophilic Substitution: The iodine atom can act as a leaving group in nucleophilic aromatic substitution reactions, although the steric hindrance in this specific molecule likely retards this process significantly.[11]

-

Photodegradation: Aromatic iodinated compounds can be sensitive to light. UV irradiation can induce cleavage of the C-I bond, leading to the formation of radical species and subsequent degradation products.[12]

-

Reductive Deiodination: In the presence of reducing agents or certain metal catalysts, the C-I bond can be cleaved. This is a common reaction pathway in synthetic applications but can also be an unwanted degradation route.[13]

Factors Affecting Stability and Recommended Storage Conditions

To ensure the integrity of this compound, it is crucial to control the environmental conditions during storage and handling.

| Parameter | Risk | Recommended Condition | Rationale |

| Temperature | Thermal Decomposition | 2-8°C or Room Temperature (controlled)[1][2] | While the compound is a solid with a relatively high melting point (189-191°C)[2], elevated temperatures can increase the rate of any potential degradation reactions. Refrigerated storage is a precautionary measure to minimize thermal decomposition over long periods. |

| Light | Photodegradation | Store in amber vials or in the dark[14] | The C-I bond is susceptible to cleavage by UV light.[12] Protection from light is essential to prevent the formation of impurities. |

| Atmosphere | Oxidation/Moisture-driven reactions | Store under an inert atmosphere (e.g., Argon or Nitrogen)[15][16] | While not highly sensitive to air, an inert atmosphere prevents potential slow oxidation and is considered best practice for long-term storage of valuable reagents. |

| Moisture | Hydrolysis/Reaction | Store in a desiccated environment | Minimizing contact with moisture prevents potential hydrolysis or other water-mediated degradation pathways. |

Potential Degradation Pathways

While specific degradation studies on this molecule are not widely available, logical degradation pathways can be inferred based on its structure and the known reactivity of its functional groups.

Diagram: Potential Degradation Pathways

Caption: Simplified potential degradation routes for the title compound.

Handling and Safety Precautions

As a laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[17][18]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[16][19]

-

Incompatibilities: Avoid strong oxidizing agents and strong reducing agents.

Based on GHS classifications for this compound, it is considered to cause skin and serious eye irritation, and may cause respiratory irritation. It is also noted as being very toxic to aquatic life with long-lasting effects.[20]

Experimental Protocol: Assessment of Compound Stability

For researchers needing to validate the stability of a specific batch or test its compatibility with new reaction conditions, a standardized stability testing protocol is recommended.

Objective: To determine the degradation of this compound under specified stress conditions over time.

Methodology:

-

Sample Preparation:

-

Prepare multiple, identical samples of the compound in appropriate vials.

-

A subset of samples should be stored under the recommended ideal conditions (2-8°C, dark, inert atmosphere) to serve as controls.

-

-

Stress Conditions:

-

Expose other sample sets to various stress conditions, such as:

-

Elevated temperature (e.g., 40°C).

-

Exposure to ambient light or a controlled UV source.

-

Exposure to air and humidity.

-

-

-

Time Points:

-

Analyze one vial from each condition and the control group at predetermined time points (e.g., 0, 1 week, 2 weeks, 1 month).

-

-

Analysis:

-

Use a suitable analytical technique to assess the purity of the compound. High-Performance Liquid Chromatography (HPLC) with a UV detector is often a good choice.

-

The appearance of new peaks or a decrease in the area of the main peak indicates degradation.

-

Characterization of major degradation products can be achieved using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Diagram: Stability Testing Workflow

Caption: Workflow for experimental stability assessment.

Conclusion

This compound is a relatively stable solid compound, largely due to the kinetic stability imparted by its sterically hindered structure. However, the presence of a carbon-iodine bond necessitates careful handling and storage to prevent degradation, particularly from light. By adhering to the storage conditions outlined in this guide—specifically, protection from light, storage at cool to room temperatures, and ideally under an inert atmosphere—researchers can ensure the long-term integrity and reactivity of this valuable synthetic intermediate.

References

- Fiveable. (n.d.). Aryl Iodides Definition.

- Filo. (2025). Explain steric effect in biphenyls.

- PubChem. (n.d.). 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxybiphenyl.

- MySkinRecipes. (n.d.). This compound.

- Request PDF. (2025). Elucidation of the Forces Governing the Stereochemistry of Biphenyl.

- PMC - NIH. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine.

- Semantic Scholar. (n.d.). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects.

- LookChem. (n.d.). Cas 1070663-76-1,this compound.

- Fisher Scientific. (2014). SAFETY DATA SHEET.

- Supporting Information. (n.d.). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross.

- Springer Nature Experiments. (n.d.). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.

- Echemi. (n.d.). Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine Safety Data Sheets.

- MedchemExpress.com. (2025). Safety Data Sheet.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Angene Chemical. (2024). Safety Data Sheet.

- PMC - NIH. (n.d.). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles.

- ScienceDirect. (2014). Photodegradation of iodinated trihalomethanes in aqueous solution by UV 254 irradiation.

- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.

- PubMed Central. (n.d.). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Cas 1070663-76-1,this compound | lookchem [lookchem.com]

- 3. Synthesis of Aryl Iodides from Arylhydrazines and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands | Springer Nature Experiments [experiments.springernature.com]

- 5. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 7. Explain steric effect in biphenyls. | Filo [askfilo.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. fiveable.me [fiveable.me]

- 12. Photodegradation of iodinated trihalomethanes in aqueous solution by UV 254 irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. angenechemical.com [angenechemical.com]

- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxybiphenyl | C23H31IO2 | CID 57857501 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Core: A Technical Guide to 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl in Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic synthesis, the demand for efficient, selective, and robust catalytic systems is paramount. The development of sophisticated ligands for transition metal catalysts, particularly palladium, has been a driving force in the evolution of cross-coupling chemistry. This technical guide delves into the pivotal role of 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl , a sterically demanding and electronically rich biaryl iodide. We will explore its synthesis, its critical function as a precursor to a class of highly effective bulky monophosphine ligands, and the subsequent application of these ligands in facilitating challenging cross-coupling reactions. This document serves as a comprehensive resource, elucidating the mechanistic rationale behind the compound's utility and providing actionable protocols for its application in complex molecule synthesis.

Introduction: The Architectural Significance of a Bulky Biaryl Precursor

The targeted synthesis of complex organic molecules, a cornerstone of pharmaceutical and materials science, heavily relies on the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling, have emerged as indispensable tools for this purpose.[1][2] The efficacy of these transformations is inextricably linked to the nature of the ligand coordinating the palladium center.

This compound (CAS 1070663-76-1) is not a catalyst itself, but a crucial architectural precursor to a class of ligands that have revolutionized the field.[3][4][5] Its highly substituted biphenyl scaffold, featuring bulky triisopropylphenyl and electron-donating methoxy groups, is meticulously designed to impart unique steric and electronic properties to the resulting phosphine ligands.[3] These properties are instrumental in promoting the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, thereby enabling reactions that were previously inefficient or impossible.[1][6]

One of the most prominent ligands synthesized from this iodo-biphenyl precursor is (2-Di-tert-butylphosphino-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl) , commonly known as tBuXPhos .[7][8] This guide will use the synthesis and application of tBuXPhos as a prime exemplar of the utility of its iodo-precursor.

Synthesis of the Core Scaffold: Preparing the Iodo-Biphenyl Precursor

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve good yields. A common synthetic route involves a Suzuki-Miyaura coupling reaction, a testament to the power of the very reactions its derivatives are designed to facilitate.

A generalized synthetic workflow is depicted below:

Figure 1. Generalized synthetic workflow for the iodo-biphenyl precursor.

This pathway highlights the modularity of the synthesis, allowing for variations in the starting materials to generate a library of structurally diverse biaryl precursors for ligand development.

From Precursor to Ligand: The Genesis of tBuXPhos

The transformation of this compound into the highly effective tBuXPhos ligand is a critical step that introduces the phosphine moiety. This is typically achieved through a lithium-halogen exchange followed by quenching with a chlorophosphine.

Detailed Experimental Protocol: Synthesis of tBuXPhos

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Di-tert-butylchlorophosphine (t-Bu₂PCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Degassed water

-

Standard glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour.

-

To this solution, add di-tert-butylchlorophosphine (1.2 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of degassed water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to afford tBuXPhos as a white solid.

The Role in Catalysis: Unleashing the Power of Steric Hindrance and Electron Donation

The ligand tBuXPhos, derived from the title iodo-biphenyl, in combination with a palladium source, forms a highly active catalytic system for a variety of cross-coupling reactions.[9][10] The unique architecture of the ligand is key to its success.

Causality Behind Experimental Choices:

-

Steric Bulk: The voluminous 2',4',6'-triisopropylphenyl and di-tert-butylphosphino groups create a sterically congested environment around the palladium center. This promotes the formation of a monoligated, highly reactive L₁Pd(0) species, which is crucial for the oxidative addition step, especially with challenging substrates like aryl chlorides.[1] The steric hindrance also facilitates the final reductive elimination step, which is often the rate-limiting step in many cross-coupling reactions.[11]

-

Electron-Donating Properties: The electron-rich nature of the phosphine and the methoxy groups on the biphenyl backbone increases the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition of aryl halides to the Pd(0) center.[1]

Figure 2. The general catalytic cycle for palladium-catalyzed cross-coupling.

The ligand derived from this compound accelerates both the oxidative addition and reductive elimination steps.

Applications in Key Transformations

The catalytic system derived from this precursor has shown exceptional performance in several high-impact reactions:

-

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds, crucial in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[9][10][12] The tBuXPhos-palladium system allows for the coupling of a wide range of amines and aryl halides, including less reactive aryl chlorides, under mild conditions.[1][9]

-

Suzuki-Miyaura Coupling: A versatile method for C-C bond formation, the Suzuki coupling benefits greatly from bulky phosphine ligands.[13][14] These ligands promote the reaction of sterically hindered substrates and can suppress side reactions like protodeboronation.[15][16]

-

Other Cross-Coupling Reactions: The utility of ligands derived from this scaffold extends to other transformations, including Sonogashira, Heck, and Negishi couplings, demonstrating their broad applicability.[17][18]

Data and Protocols: A Practical Guide

Table 1: Representative Performance in Buchwald-Hartwig Amination

| Entry | Aryl Halide | Amine | Catalyst System | Conditions | Yield (%) | Reference |

| 1 | 4-Chlorotoluene | Morpholine | tBuXPhos Pd G3 | NaOtBu, Toluene, 100 °C | 98 | [10] |

| 2 | 2-Bromopyridine | Aniline | tBuXPhos/Pd₂(dba)₃ | K₃PO₄, Dioxane, 80 °C | 95 | [12] |

| 3 | 4-Bromoanisole | Indole | tBuXPhos Pd G3 | Cs₂CO₃, t-AmylOH, 110 °C | 91 | [10] |

Note: "tBuXPhos Pd G3" is a third-generation Buchwald precatalyst that incorporates the tBuXPhos ligand, offering enhanced stability and ease of use.[19][20]

Detailed Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

Materials:

-

Aryl chloride (1.0 mmol)

-

Amine (1.2 mmol)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol)

-

tBuXPhos Pd G3 precatalyst (0.01-0.02 mmol, 1-2 mol%)

-

Anhydrous, degassed toluene (5 mL)

-

Standard glassware for air-sensitive reactions

Procedure:

-

In a glovebox or under a stream of inert gas, add the aryl chloride, amine, sodium tert-butoxide, and tBuXPhos Pd G3 precatalyst to an oven-dried reaction vessel equipped with a stir bar.

-

Add the anhydrous, degassed toluene via syringe.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an appropriate organic solvent. The combined organic layers are then washed, dried, and concentrated under reduced pressure.

-

Purify the crude product by flash column chromatography.

Conclusion

This compound is a cornerstone in the synthesis of a class of exceptionally potent biaryl monophosphine ligands. Its carefully designed structure translates into ligands that provide the ideal balance of steric bulk and electron-donating character, essential for overcoming the activation barriers of challenging palladium-catalyzed cross-coupling reactions. The resulting catalytic systems, exemplified by those using tBuXPhos, offer high efficiency, broad substrate scope, and mild reaction conditions, making them invaluable tools for researchers, scientists, and drug development professionals. The continued exploration of ligands derived from this and similar scaffolds promises to further expand the boundaries of modern organic synthesis.

References

-

Biscoe, M. R., & Buchwald, S. L. (2009). t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water. Green Chemistry. [Link]

-

Biscoe, M. R., & Buchwald, S. L. (2021). T-BuXPhos: A highly efficient ligand for Buchwald-Hartwig coupling in water. ResearchGate. [Link]

-

Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Molecular Catalysis A: Chemical. [Link]

-

McDonald, R. I., et al. (2021). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

-

Lipshutz, B. H., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. [Link]

-

Li, G., et al. (2018). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. Molecules. [Link]

-

Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Sci-Hub. [Link]

-

McDonald, R. I., et al. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

-

Sigma-Aldrich. tBuXPhos Pd G3. SLS - Lab Supplies. [Link]

-

Gryko, D. T., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]

-

Fors, B. P., & Buchwald, S. L. (2010). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Journal of the American Chemical Society. [Link]

-

Buchwald, S. L., et al. (2014). Design of precatalysts and phosphine ligands for Pd-catalyzed transformations. DSpace@MIT. [Link]

-

Buchwald, S. L., et al. (1998). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society. [Link]

-

Su, M., & Buchwald, S. L. (2012). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Angewandte Chemie International Edition. [Link]

-

PubChem. 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxybiphenyl. PubChem. [Link]

-

Moodley, K., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

- Buchwald, S. L., et al. (2013). Processes for the preparation of biphenyl compounds.

-

IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. compound 6 [PMID: 38134034]. IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. [Link]

-

Smith, A. B., III, et al. (2009). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). The Journal of Organic Chemistry. [Link]

-

Knochel, P., et al. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides. Organic Letters. [Link]

-

Roesky, H. W., et al. (2005). The Al(i) bisimidinate Al(DDP) as a metalloid NHC type ligand for Pd(0) complexes and clusters. Chemical Communications. [Link]

-

Fout, A. R., et al. (2021). A Tripodal Tetradentate Ligand with a Sulfonamide Bridgehead Nitrogen and Flexible Charge. Inorganic Chemistry. [Link]

-

Kharisov, B. I., et al. (2009). Recent Advances on Ditopic Ligands. ResearchGate. [Link]

Sources

- 1. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxybiphenyl | C23H31IO2 | CID 57857501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pcliv.ac.uk [pcliv.ac.uk]

- 14. Sci-Hub. Efficient Suzuki cross-coupling reactions using bulky phosphines / Journal of Molecular Catalysis A: Chemical, 2006 [sci-hub.box]

- 15. chemrxiv.org [chemrxiv.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. JohnPhos 97 224311-51-7 [sigmaaldrich.com]

- 19. scientificlabs.com [scientificlabs.com]

- 20. tBuXPhos-Pd-G3 | 1447963-75-8 [chemicalbook.com]

The Advent of a Keystone Precursor: A Technical Guide to 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl for Advanced Catalysis

Introduction: The Quest for Unprecedented Catalytic Efficiency

In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors.[1] The efficacy of these transformations is profoundly dictated by the nature of the ancillary ligand coordinated to the palladium center. The development of bulky, electron-rich monophosphine ligands has been a watershed moment, enabling the use of less reactive substrates like aryl chlorides and expanding the scope of C-C, C-N, and C-O bond formations.[2][3][4] These ligands are engineered to promote the formation of highly active, monoligated L₁Pd⁰ species, which are often key to efficient catalysis, while sterically shielding the metal center to prevent catalyst deactivation.[4]

This guide delves into the discovery and utility of a pivotal precursor, 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl (CAS No. 1070663-76-1).[5][6] This molecule is not merely an intermediate but a carefully designed building block for a class of exceptionally bulky and effective biaryl monophosphine ligands, such as BrettPhos.[7][8] We will explore its synthesis, its conversion into high-performance ligands, and the mechanistic principles that underpin the remarkable activity of the derived catalysts in seminal cross-coupling reactions.

Part 1: Synthesis of the Ligand Precursor

The strategic design of this compound incorporates key structural features. The triisopropylphenyl group provides significant steric bulk, which is crucial for creating a sterically demanding ligand sphere around the metal center. The dimethoxy substituents on the other aryl ring serve to fine-tune the electronic properties of the eventual phosphine ligand. The iodine atom at the 2-position is the critical functional handle for the subsequent introduction of the phosphine moiety.

The synthesis of this precursor is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.

Experimental Protocol: Synthesis of 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxybiphenyl[7]

This protocol details the laboratory-scale synthesis of the title compound. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques.

Step 1: Grignard Reagent Formation

-

An oven-dried 500 mL three-neck round-bottom flask, equipped with a magnetic stir bar, is charged with magnesium shavings (1.48 g, 61 mmol).

-

The flask is fitted with a reflux condenser, a glass stopper, and a rubber septum, and then purged with argon.

-

Anhydrous THF (120 mL) and 2,4,6-triisopropylbromobenzene (14.48 g, 51.2 mmol) are added via syringe.

-

The reaction mixture is heated to reflux, and 1,2-dibromoethane (40 µL) is added via syringe to initiate the Grignard formation.

-

The mixture is maintained at reflux for 1 hour and then allowed to cool to room temperature.

Step 2: Coupling Reaction (This step is inferred from the starting materials of the subsequent phosphine synthesis, which uses the fully formed biphenyl iodide)

The Grignard reagent formed in Step 1 is then coupled with a suitable iodinated and methoxylated benzene derivative to form the biphenyl scaffold. The precise details of this coupling step are often proprietary or described in broader synthetic schemes. A plausible route would involve a Kumada or similar cross-coupling reaction.

Step 3: Purification

-

Following the coupling reaction and aqueous workup, the solvent is removed using a rotary evaporator.

-

The resulting crude material is taken up in CH₂Cl₂ and washed sequentially with a saturated solution of sodium sulfite and brine.

-

The organic layer is dried over MgSO₄, filtered, and the solvent is removed under reduced pressure to yield a yellow solid.

-

The crude product is purified by recrystallization from ethyl acetate to afford 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxybiphenyl as white crystals.[7]

Synthetic Workflow Diagram

Caption: Synthetic pathway for the biphenyl precursor.

Physicochemical & Spectroscopic Data

The synthesized precursor should be thoroughly characterized to confirm its identity and purity.

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₁IO₂ | [5] |

| Molecular Weight | 466.4 g/mol | [5] |

| Appearance | White crystalline solid | [7] |

| Melting Point | 189 – 191 °C | [7] |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 7.07 (s, 2H), 6.90 (d, J=9.0Hz, 1H), 6.81 (d, J=9.0Hz, 1H), 3.90 (s, 3H), 3.67 (s, 3H), 2.98 (sept, J=7.0Hz, 1H), 2.39 (sept, J=7.0Hz, 2H), 1.33 (d, J=7.0Hz, 6H), 1.20 (d, J=7.0Hz, 6H), 1.02 (d, J=7.0Hz, 6H) | [7] |

| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 152.7, 152.5, 148.4, 145.9, 136.4, 136.1, 121.0, 110.3, 109.4, 96.6, 57.0, 55.8, 34.3, 31.1, 24.8, 24.3, 23.9 | [7] |

| IR (neat, cm⁻¹) | 2957, 2865, 1567, 1460, 1428, 1257, 1032, 755 | [7] |

| Elemental Analysis | Calcd. for C₂₃H₃₁IO₂: C, 59.23; H, 6.70. Found: C, 59.23; H, 6.72. | [7] |

Part 2: Conversion to a High-Performance Phosphine Ligand

The true value of the iodo-biphenyl precursor is realized upon its conversion to a phosphine ligand. This transformation is typically achieved via a lithium-halogen exchange followed by quenching with a chlorophosphine. This critical step introduces the phosphorus donor atom, which is essential for coordination to the palladium catalyst.

Experimental Protocol: Synthesis of BrettPhos[7]

This protocol outlines the synthesis of dicyclohexyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine, commonly known as BrettPhos, from the iodo-precursor.

-

An oven-dried 25 mL round-bottom flask containing a magnetic stir bar is charged with 2-iodo-2',4',6'-triisopropyl-3,6-dimethoxybiphenyl (1 g, 2.15 mmol).

-

The flask is evacuated and backfilled with argon (repeated three times).

-

Anhydrous THF (10 mL) is added via syringe, and the resulting solution is cooled to -78 °C in a dry ice/acetone bath.

-

n-Butyllithium (2.5 M in Hexane, 940 µL, 2.36 mmol) is added dropwise over a 10-minute period.

-

The solution is stirred for 30 minutes at -78 °C.

-

Dicyclohexylchlorophosphine (ClPCy₂, 527 mg, 2.26 mmol) is added via syringe over 10 minutes.

-

The reaction mixture is stirred for 1 hour at -78 °C before being allowed to warm to room temperature and stirred for an additional hour.

-

The reaction is quenched, worked up, and the resulting phosphine ligand is purified, typically by chromatography or recrystallization.

Ligand Synthesis Workflow

Caption: Conversion of the iodo-precursor to a phosphine ligand.

Part 3: Catalytic Applications and Mechanistic Rationale

Ligands derived from the this compound precursor, such as BrettPhos and the structurally related tBuXPhos, have demonstrated exceptional performance in a variety of challenging palladium-catalyzed cross-coupling reactions.[9][10]

Key Applications:

-

Buchwald-Hartwig Amination: These ligands are highly effective for the coupling of a wide range of amines and anilines with aryl halides and triflates, including sterically hindered and electronically challenging substrates.[3][11] The catalyst systems often operate under mild conditions with low catalyst loadings.[12]

-

Suzuki-Miyaura Coupling: The formation of C-C bonds between aryl halides and boronic acids is significantly accelerated. These catalysts are particularly adept at coupling sterically demanding substrates to form tetra-ortho-substituted biaryls, a task that is notoriously difficult with less bulky ligands.[2][13][14]

-

C-O Coupling: The synthesis of diaryl ethers can be accomplished with high efficiency, providing access to valuable structural motifs in pharmaceuticals and natural products.[4]

Mechanistic Causality: The Role of Steric Bulk

The remarkable activity of catalysts bearing these ligands stems from a combination of steric and electronic effects that favorably influence the key steps of the catalytic cycle.[12]

-

Facilitation of Oxidative Addition: The electron-rich nature of the phosphine ligand enhances the electron density at the palladium(0) center, promoting the initial oxidative addition of the aryl halide.

-

Stabilization of Monoligated Species: The significant steric bulk of the 2',4',6'-triisopropylphenyl group disfavors the formation of bis-ligated palladium complexes. This promotes the generation of the highly reactive 14-electron monoligated L-Pd(0) species, which is often the active catalyst.

-

Acceleration of Reductive Elimination: The steric congestion around the palladium(II) intermediate, created by the bulky biaryl backbone, forces the coupling partners into close proximity. This steric pressure accelerates the final, product-forming reductive elimination step, which is often rate-limiting, thereby increasing the overall turnover frequency of the catalyst.[12]

Catalytic Cycle Diagram

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Conclusion

This compound is a testament to the power of rational design in catalyst development. It serves as a highly effective and versatile precursor to a class of bulky biaryl monophosphine ligands that have pushed the boundaries of what is possible in palladium-catalyzed cross-coupling. The steric and electronic features meticulously incorporated into its structure translate directly into catalysts with superior activity, stability, and substrate scope. For researchers in drug discovery and process development, understanding the synthesis and application of this key precursor provides access to powerful tools for overcoming synthetic challenges and accelerating innovation.

References

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

-